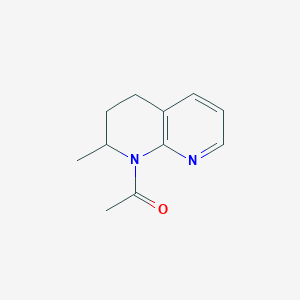
1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a 2-methyl group and a suitable leaving group can undergo cyclization to form the naphthyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with a similar structure but lacking the 2-methyl and ethanone groups.
2-Methyl-1,8-naphthyridine: Similar to the compound of interest but without the ethanone group.
1-(1,8-Naphthyridin-2-yl)ethanone: A structural isomer with the ethanone group attached to a different position on the naphthyridine ring.
Uniqueness
1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methyl-3,4-dihydro-2H-1,8-naphthyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8-5-6-10-4-3-7-12-11(10)13(8)9(2)14/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
YFLGDIRBOKPVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















